molecular formula C20H17NO4S B2959815 Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 406924-46-7

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2959815
CAS No.: 406924-46-7
M. Wt: 367.42
InChI Key: VAIQWTXWMZYSBT-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxy-substituted benzamido group at the 3-position and a phenyl group at the 5-position of the thiophene ring.

Properties

IUPAC Name

methyl 3-[(2-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-16-11-7-6-10-14(16)19(22)21-15-12-17(13-8-4-3-5-9-13)26-18(15)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIQWTXWMZYSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-5-phenylthiophene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl groups to yield corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine, chlorinating agents, dichloromethane as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease progression .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the thiophene core, influencing electronic properties, steric effects, and biological interactions.

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate (Target) 3: 2-methoxybenzamido; 5: phenyl C₂₁H₁₈N₂O₄S* ~402.44† Hypothesized enhanced receptor binding N/A
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 3: methyl; 5: acetamido; 2,4: diethyl carboxylate C₁₃H₁₇NO₅S 299.34 Crystal structure resolved; synthetic intermediate
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2: amino; 4: methyl; 5: phenyl C₁₅H₁₅NO₂S 273.35 Gewald synthesis intermediate
Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate 3: benzothiazole carboxamido; 5: phenyl C₂₀H₁₄N₂O₃S₂ 394.47 Predicted density: 1.420 g/cm³
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate 2: 2,4-dichlorobenzamido; 4: methyl; 5: ethoxyphenyl carbamoyl C₂₃H₂₀Cl₂N₂O₅S 507.39 Pesticide intermediate; 97% purity

*Calculated based on substituents; †Estimated.

Key Observations:
  • Substituent Diversity: The target compound’s 2-methoxybenzamido group distinguishes it from analogs with simpler acetamido (e.g., ) or benzothiazole carboxamido (e.g., ) groups. The methoxy group may enhance lipophilicity and π-π stacking interactions compared to methyl or amino substituents.
  • Molecular Weight: The target’s higher molecular weight (~402 vs.
  • Biological Relevance : The dichlorobenzamido analog in is linked to pesticidal activity, suggesting that halogenation (absent in the target) may enhance stability or toxicity.

Physicochemical Properties

  • Solubility : The target’s methyl ester and phenyl groups likely reduce aqueous solubility compared to diethyl esters (e.g., ).
  • Density/Acidity : The benzothiazole analog in has a predicted density of 1.420 g/cm³ and pKa ~10.24, suggesting moderate hydrophobicity. The target’s methoxy group may lower acidity relative to electron-withdrawing substituents (e.g., nitro in ).

Biological Activity

Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16_{16}H15_{15}N1_{1}O3_{3}S1_{1}
  • Molecular Weight: 299.36 g/mol
  • CAS Number: 2228755-97-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Its structural components contribute to its interaction with biological targets, particularly in cancer cell lines.

Anti-Cancer Activity

  • Mechanism of Action:
    • The compound has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer (CRC) cells. It operates through both cyclooxygenase (COX)-dependent and independent pathways, affecting tumor growth and survival mechanisms .
  • Case Studies:
    • In vitro studies demonstrated that the compound significantly reduces the viability of CRC cells by downregulating COX-2 expression, which is crucial for tumor growth . Additionally, it enhances apoptosis in these cells, indicating a potential role in cancer therapy.

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory effects by modulating inflammatory mediators. Research suggests it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Biological Activity Summary

Activity Effect Mechanism References
Anti-CancerInhibition of CRC cell growthCOX-2 downregulation
Induction of apoptosisCOX-independent pathways
Anti-InflammatoryReduction in pro-inflammatory cytokinesModulation of inflammatory mediators

Research Findings

Recent studies have highlighted the compound's effectiveness against specific cancer types. For instance:

  • A study focusing on anthranilic acid derivatives showed that similar compounds exhibit strong anti-cancer activity, suggesting a class effect that may extend to this compound due to structural similarities .

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